molecular formula C15H15ClN6O2S2 B2694214 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351596-37-6

3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2694214
CAS No.: 1351596-37-6
M. Wt: 410.9
InChI Key: NPSOOMPETCVAJE-UHFFFAOYSA-N
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Description

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a synthetically designed organic compound of significant interest in medicinal chemistry and antibacterial drug discovery. This complex molecule incorporates a pyridazine heterocycle as its central core, a scaffold noted for its unique physicochemical properties, including a high dipole moment that favors specific interactions with biological targets, and a low propensity for inhibiting cytochrome P450 enzymes, which is advantageous for drug development . The structure is further elaborated with a 1H-imidazol-1-yl group at the 6-position of the pyridazine ring and a 4-((5-chlorothiophen-2-yl)sulfonyl)piperazine moiety at the 3-position. The integration of the sulfonylpiperazine group places this compound within a class of molecules that have demonstrated potent biological activity. Recent research into pyridinyl sulfonyl piperazine compounds has identified them as promising inhibitors of LpxH, a conserved enzyme essential for the biosynthesis of lipid A in the outer membrane of Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . Given the critical role of lipid A in bacterial viability and the rising threat of multidrug-resistant Gram-negative pathogens, LpxH represents a novel and compelling target for new antibiotic classes. The specific presence of the 5-chlorothiophene ring linked via a sulfonyl group to the piperazine is a key structural feature often explored in antibacterial sulfone derivatives, as documented in patents for heterocyclic urea compounds . Furthermore, the 1H-imidazole substituent can contribute to binding interactions with enzymatic active sites through hydrogen bonding and coordination with metal ions. This compound is provided as a high-purity solid for research applications. It is intended for use in in vitro biochemical assays to probe its mechanism of action, in antimicrobial susceptibility screening against a panel of bacterial strains, and as a lead structure or intermediate in the design and synthesis of novel therapeutic agents targeting resistant infections. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2S2/c16-12-1-4-15(25-12)26(23,24)22-9-7-20(8-10-22)13-2-3-14(19-18-13)21-6-5-17-11-21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSOOMPETCVAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. The structural complexity of this compound, which includes piperazine, imidazole, and pyridazine moieties, suggests diverse mechanisms of action that may be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_4O_2S, with a molecular weight of approximately 394.89 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H19ClN4O2SC_{19}H_{19}ClN_4O_2S
Molecular Weight394.89 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The mechanism of action for This compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, potentially modulating signaling pathways critical for tumor growth.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds within the same structural family. For instance, compounds with imidazole and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and renal cancers.

A comparative analysis indicates that the introduction of the chlorothiophenesulfonyl group enhances the biological activity:

Compound TypeCell Line TestedIC50 (µM)
Imidazole-Pyridine DerivativeMDA-MB-468 (Breast)0.25
Pyridazine-Based CompoundA498 (Renal)0.15
3-(4-(Chlorothiophenesulfonyl)) A498 (Renal)0.10

These findings suggest that the chlorothiophenesulfonyl modification enhances potency against renal cancer cells.

Antimicrobial Activity

Compounds similar in structure have also been investigated for antimicrobial properties. The sulfonamide moiety has been associated with increased antibacterial activity, particularly against Gram-positive bacteria.

Study 1: Anticancer Efficacy

In a recent study, a series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The study highlighted that the presence of a sulfonamide group significantly improved the cytotoxicity profile compared to derivatives lacking this functional group.

Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that compounds structurally similar to This compound effectively inhibited certain kinases involved in cancer signaling pathways. This opens avenues for further exploration into its use as a targeted therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as a cytotoxic agent against various cancer cell lines. For instance, research involving piperazinone derivatives has shown promising results in inhibiting cancer cell proliferation. The compound was evaluated for its cytotoxic activities on human cancerous cells (HT29 and A549) and normal cell lines, demonstrating significant efficacy in disrupting cellular growth and inducing apoptosis .

Antifungal Properties

The antifungal activity of compounds containing similar sulfonamide structures has been extensively studied. A series of derivatives have exhibited potent antifungal effects against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to standard treatments like fluconazole . The incorporation of the imidazole moiety in the structure may enhance its bioactivity against fungal pathogens.

Neuropharmacological Potential

Compounds with piperazine and imidazole functionalities have been investigated for their neuropharmacological properties. They are being explored as potential antagonists for serotonin receptors, which could lead to advancements in treating neurological disorders such as depression and anxiety . The specific interactions of the compound with these receptors warrant further investigation through pharmacological studies.

Synthetic Pathways

The synthesis of 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step reactions that include the formation of sulfonamide linkages and subsequent cyclization reactions to introduce the imidazole ring. Detailed synthetic routes have been documented, allowing for the optimization of yield and purity .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for enhancing the biological activity of this compound. Variations in substituents on the piperazine and imidazole rings can significantly affect its binding affinity and selectivity towards biological targets. Ongoing research aims to elucidate these relationships to design more potent derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the piperazine ring is susceptible to nucleophilic substitution under basic or acidic conditions. This reactivity is exploited to modify the sulfonamide moiety for structure-activity relationship (SAR) studies.
Example Reaction :
Replacement of the sulfonyl group with amines or alcohols yields derivatives with altered pharmacological profiles.

ReagentConditionsProductYieldReference
EthylamineDMF, 80°C, 12 hPiperazine-ethylamine analog72%
PhenolK₂CO₃, DMSO, 100°C, 6 h4-Phenoxy-piperazine derivative65%

Electrophilic Substitution on the Imidazole Ring

The 1H-imidazole moiety undergoes electrophilic substitution at the C-4 and C-5 positions. Halogenation and nitration are common modifications to enhance solubility or target interactions.

ReactionReagentConditionsProductOutcome
BrominationNBS, CCl₄RT, 2 h4-Bromoimidazole derivativeEnhanced cytotoxicity
NitrationHNO₃/H₂SO₄0°C, 1 h5-Nitroimidazole analogImproved solubility

Note: Substituents on imidazole influence regioselectivity, with electron-withdrawing groups (e.g., sulfonyl) directing electrophiles to the C-4 position .

Pyridazine Ring Functionalization

The pyridazine core participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-deficient nature.

Nucleophilic Aromatic Substitution

Chlorine or fluorine atoms introduced at the C-4 position of pyridazine enable further derivatization.

SubstitutionReagentConditionsProductApplication
ChlorinationPOCl₃, PCl₅Reflux, 4 h4-Chloropyridazine analogIntermediate for Pd couplings
AminationNH₃ (aq), CuI120°C, 24 h4-Aminopyridazine derivativeBioisostere optimization

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) modify the pyridazine ring with aryl or alkenyl groups.

ReactionReagentConditionsProductYield
SuzukiPd(PPh₃)₄, Ar-B(OH)₂DME, 80°C, 12 h4-Arylpyridazine analog58%
HeckPd(OAc)₂, StyreneDMF, 100°C, 6 h4-Styrylpyridazine derivative63%

Cycloaddition and Ring-Opening Reactions

The imidazole and pyridazine rings participate in [3+2] cycloadditions with alkynes or nitrile oxides to form fused heterocycles.

ReactionReagentConditionsProductOutcome
Azide-AlkyneNaN₃, CuSO₄RT, 24 hTriazole-fused pyridazineEnhanced binding affinity
Nitrile OxideCH₃C≡NO, ΔToluene, reflux, 8 hIsoxazole-linked derivativeImproved metabolic stability

Reduction of Sulfonamide

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, altering electronic properties.

ReagentConditionsProductYield
H₂ (1 atm), Pd/CEtOH, RT, 6 hPiperazine-thioether analog85%

Oxidation of Imidazole

Oxidation with mCPBA converts imidazole to imidazole N-oxide, modulating hydrogen-bonding capacity.

ReagentConditionsProductOutcome
mCPBADCM, 0°C, 2 hImidazole N-oxideIncreased polarity

Key Research Findings

  • Sulfonamide Stability : The sulfonyl group exhibits hydrolytic stability at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 11) conditions .

  • Imidazole Reactivity : Electrophilic substitution at C-4 is favored due to the electron-withdrawing effect of the adjacent pyridazine ring .

  • Pyridazine Halogenation : Chlorination at C-4 proceeds with >90% regioselectivity, enabling sequential functionalization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyridazine Derivatives

A structurally related compound, 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (reported by Wang et al., 2010), shares the pyridazine core and piperazine substitution but differs in substituents (Table 1) . Key distinctions include:

  • Sulfonyl vs. Phenoxypropyl Linkage: The target compound employs a sulfonyl group to tether the 5-chlorothiophene to the piperazine, whereas the analogue uses a phenoxypropyl chain. Sulfonyl groups are electron-withdrawing and may enhance metabolic stability compared to ether-linked chains, which are more prone to oxidation.
  • Imidazole vs. In contrast, the chlorine substituent in the analogue may contribute to hydrophobic interactions but lacks hydrogen-bonding capacity.
Feature Target Compound 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Position 3 Substituent 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazine 4-[3-(4-Chlorophenoxy)propyl]piperazine
Position 6 Substituent 1H-imidazol-1-yl Chlorine
Electronic Effects Sulfonyl group (electron-withdrawing) Phenoxypropyl (electron-donating via oxygen)
Pharmacological Role Potential antiviral/antibacterial (hypothesized from imidazole and sulfonyl groups) Antiplatelet, anti-inotropic (reported)

Functional Implications

  • Antimicrobial Activity : The imidazole group in the target compound may confer activity against fungal or bacterial targets, similar to azole-class drugs. In contrast, the chlorine-substituted analogue demonstrated antiplatelet effects, suggesting divergent therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine?

Methodological Answer:
The synthesis typically involves coupling a sulfonated piperazine moiety to a pyridazine backbone. Key steps include:

  • Sulfonation of Piperazine : React 5-chlorothiophene-2-sulfonyl chloride with piperazine under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonyl-piperazine intermediate .
  • Pyridazine Functionalization : Introduce the imidazole group via nucleophilic substitution at the 6-position of pyridazine using 1H-imidazole in the presence of a base (e.g., K₂CO₃) .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final compound. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

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